Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC-668394 is a small molecule ezrin inhibitor. NSC-668394 inhibits ezrin phosphorylation, ezrin-actin interaction and ezrin-mediated motility of osteosarcoma (OS) cells in culture. NSC-668394 demonstrates a novel targeted therapy that directly inhibits ezrin protein as an approach to prevent tumor metastasis.
NSC-670224 is a histone deacetylases-6 (HDAC6) inhibitor and nuclear factor-κB (NF-κB) activation blocker. It has been shown to be toxic to Saccharomyces cerevisiae at low micromolar concentrations, potentially acts via a mechanism of action related to that of tamoxifen (NSC 180973), breast cancer drug
NSC 66811 is a potent inhibitor of murine double minute 2 (Mdm2) interaction with p53 by binding Mdm2 (Ki = 120 nM), in this way activating p53.1 NSC 66811 induces the accumulation of p21, p53, and Mdm2 in human colon cancer cells in vitro. Inhibitors of the Mdm2-p53 interaction, including NSC 66811, induce p53- and p21-dependent cell cycle arrest and p53-dependent cell death in tumor cell lines. NSC66811 is a potent inhibitor of the human murine double minute 2 (MDM2)-p53 interaction.
Selective, cell-permeable UBE2N inhibitor. Inhibits E2 complex Ubc13-Uev1A. Inhibits NF-κB activation. Induces nuclear accumulation of p53 and apoptosis. Shows potent cytotoxic effects to neuroblastoma cell lines. Shows antitumor effects in vivo. NSC 697923 is a selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 when heterodimerized with Uev1A, blocking polyubiquitin chain formation at concentrations of 0.5 to 2 µM in vitro. It also inhibits NF-κB activation by PMA and other agonists, presumably through its effects on Ubc13.1 NSC 697923 blocks proliferation and induces apoptosis in diffuse large B cell lymphoma and neuroblastoma cells. It has antitumor efficacy in vivo in neuroblastoma orthotopic xenografts, when given intraperitoneally. NSC697923 is a ubiquitin-conjugating enzyme E2 (UBE2) inhibitor. It impedes the formation of the Ubc13 and ubiquitin thioester conjugate and suppresses constitutive NF-κB activity in ABC-DLBCL cells. Importantly, NSC697923 inhibits the proliferation and survival of Diffuse Large B-cell Lymphoma cells and has the ability to induce apoptosis. It can also induce nuclear accumulation of p53, which led to its increased transcriptional activity and tumor suppressor function.
NSC745887 is an anticancer agent which traps DNA-topoisomerase cleavage and suppresses DcR3-associated signaling pathways. This causes apoptosis by the caspase-8/9-caspase-3-poly(ADP-ribose) polymerase cascade.
NSC 756093 is an inhibitor of the protein-protein interaction between guanylate binding protein 1 (GBP1) and the serine/threonine kinase Pim-1.1 It binds to GBP1-Pim-1 (Kd = 38 nM) and inhibits the interaction by 65% when used at a concentration of 100 nM. NSC 756093 enhances radiation-induced cytotoxicity in FaDu hypopharyngeal carcinoma cells (IC50 = 496 nM), as well as induces apoptosis and cell cycle arrest at the G2/M phase in the same cells. The first inhibitor of the GBP1 and PIM1 interaction NSC756093 is the first inhibitor of the GBP1:PIM1 interaction.